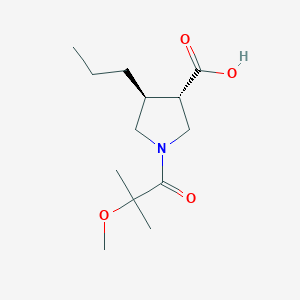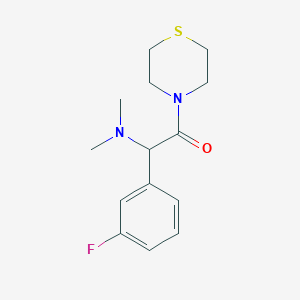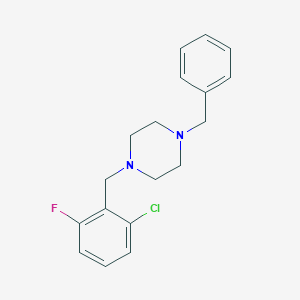
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid, also known as MMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPP is a derivative of the natural amino acid proline and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is not fully understood. However, it is believed to exert its neuroprotective effects by modulating various signaling pathways in the brain. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has also been found to have anti-inflammatory effects in the gut and may have potential as a treatment for inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid in lab experiments is its relatively simple synthesis method. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid can be synthesized using commercially available starting materials and standard laboratory techniques. However, one of the limitations of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid research. One area of interest is its use as a potential drug candidate for the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and its potential therapeutic applications. Other potential future directions include exploring the anti-cancer and anti-inflammatory effects of (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid and developing more efficient synthesis methods for the compound.
Conclusion:
In conclusion, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is a synthetic compound with interesting biochemical and physiological effects. Its potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases make it an attractive target for further research. With its relatively simple synthesis method and potential for multiple applications, (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has the potential to become an important compound in the field of medicinal chemistry.
Métodos De Síntesis
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid is synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic group of proline with a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected proline with propyl bromide. The resulting intermediate is then subjected to a series of reactions involving reduction, deprotection, and esterification to ultimately yield (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been studied extensively for its potential therapeutic applications. One of the major areas of research has been its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease. (3S*,4S*)-1-(2-methoxy-2-methylpropanoyl)-4-propyl-3-pyrrolidinecarboxylic acid has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)13(2,3)18-4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKHQZWSXNRQY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5684237.png)
![9-[(2-ethylpyrimidin-5-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684240.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,1,3-trimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5684243.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5684265.png)
![1-ethyl-3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5684272.png)
![6-oxo-6H-benzo[c]chromen-3-yl 3-phenylacrylate](/img/structure/B5684275.png)

![3-(3-fluorophenyl)-4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazin-2-one](/img/structure/B5684286.png)


![3-methyl-1-(4-pyridinylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5684306.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]piperidine](/img/structure/B5684323.png)
![4-(1-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}piperidin-3-yl)benzoic acid](/img/structure/B5684330.png)
![1-{3-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B5684341.png)